molecular formula C17H17FN2O3 B2981744 [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate CAS No. 1436147-58-8

[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate

Cat. No.: B2981744
CAS No.: 1436147-58-8
M. Wt: 316.332
InChI Key: XIYOCXJHQHGUHT-UHFFFAOYSA-N
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Description

[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethylcarbamoyl group attached to a phenyl ring, which is further connected to a fluoropyridine carboxylate moiety. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylcarbamoyl)phenylboronic acid with 6-fluoropyridine-3-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features may allow it to act as a pharmacophore in drug design, targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance the properties of the final product, such as increased durability or chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Diethylcarbamoyl)phenyl] 6-chloropyridine-3-carboxylate
  • [4-(Diethylcarbamoyl)phenyl] 6-bromopyridine-3-carboxylate
  • [4-(Diethylcarbamoyl)phenyl] 6-iodopyridine-3-carboxylate

Uniqueness

Compared to its analogs, [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[4-(diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-3-20(4-2)16(21)12-5-8-14(9-6-12)23-17(22)13-7-10-15(18)19-11-13/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYOCXJHQHGUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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